Cereclor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

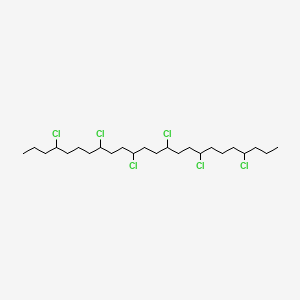

Cereclor is a long chain chlorinated paraffin with the chemical formula C12H20Cl6. It is a yellowish liquid primarily used as a flame retardant additive. This compound is also utilized in plasticizers and extreme pressure metalworking packages .

Méthodes De Préparation

Cereclor is synthesized through the chlorination of paraffin wax. The process involves refining paraffin wax to remove impurities and moisture, followed by a chlorination reaction. This reaction typically occurs under controlled conditions to ensure the desired degree of chlorination .

Analyse Des Réactions Chimiques

Cereclor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorinated alcohols and acids.

Reduction: Reduction reactions can convert this compound into less chlorinated compounds.

Substitution: Chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Cereclor has a wide range of scientific research applications:

Chemistry: It is used as a flame retardant in various chemical formulations.

Biology: this compound is studied for its potential effects on biological systems, particularly in terms of its toxicity and environmental impact.

Medicine: Research is ongoing to explore its potential use in medical applications, although its primary use remains industrial.

Industry: this compound is extensively used in the production of plasticizers, lubricants, and metalworking fluids. .

Mécanisme D'action

The mechanism of action of Cereclor as a lubricant involves forming a thin film on the surfaces of moving parts, reducing wear and tear. In flame retardant applications, this compound releases chlorine atoms when exposed to high temperatures, which helps to inhibit the combustion process .

Comparaison Avec Des Composés Similaires

Cereclor is compared with other chlorinated paraffins, such as:

Chlorowax 50: A medium chain chlorinated paraffin with similar flame retardant properties but different chain length and chlorine content.

Chlorowax 70: A long chain chlorinated paraffin with higher chlorine content, offering enhanced flame retardant properties.

This compound is unique due to its specific chain length and chlorine content, which provide a balance between flame retardant efficiency and material compatibility .

Propriétés

Numéro CAS |

63449-39-8 |

|---|---|

Formule moléculaire |

C24H44Cl6 |

Poids moléculaire |

545.3 g/mol |

Nom IUPAC |

4,8,11,14,17,21-hexachlorotetracosane |

InChI |

InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |

Clé InChI |

QKUNKVYPGIOQNP-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |

Point d'ébullition |

Decomposes (NTP, 1992) |

Color/Form |

Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |

Densité |

1.17 at 77 °F (NTP, 1992) 1.00-1.07 |

Point d'éclair |

greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |

Description physique |

Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) Dry Powder; Liquid |

Solubilité |

less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |

Pression de vapeur |

Nonvolatile (NTP, 1992) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)